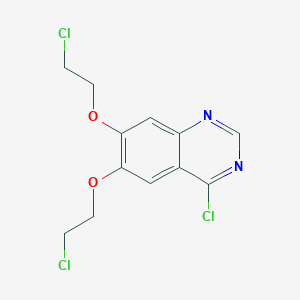

4-クロロ-6,7-ビス-(2-クロロエトキシ)キナゾリン

概要

説明

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline (4C6C7BEQ) is a type of quinazoline-based compound that has been studied for its potential applications in scientific research. It is a synthetic compound, meaning it is not found naturally in nature and is instead created through chemical synthesis. 4C6C7BEQ has a wide range of potential applications, such as in drug discovery, drug design, and diagnostics. In

科学的研究の応用

抗がん剤開発

4-クロロ-6,7-ビス-(2-クロロエトキシ)キナゾリン: は、様々な抗がん化合物の合成における前駆体として同定されています。 その構造は、受容体型チロシンキナーゼ(RTK)阻害剤の開発を可能にします 。これらの阻害剤は、腫瘍の増殖と増殖を促進するシグナル伝達経路を阻害できるため、標的型がん治療に重要な役割を果たします。

チロシンキナーゼ阻害

この化合物は、RTK阻害剤の合成における合成中間体として役立ちます。RTKは細胞機能の適切な働きに不可欠ですが、その過剰活性化はがんにつながる可能性があります。 これらのキナーゼを阻害することにより、研究者はがん細胞の増殖を制御できる可能性があります 。

ヒストン脱アセチル化酵素阻害

ヒストン脱アセチル化酵素(HDAC)は、クロマチン構造と遺伝子発現に影響を与える酵素です。4-クロロ-6,7-ビス-(2-クロロエトキシ)キナゾリンは、デュアルRTKおよびHDAC阻害剤の合成に使用され、これらの2つの重要な領域を同時に標的とすることで、がん治療への2段階アプローチを提供する可能性があります 。

EGFR阻害剤の合成

上皮成長因子受容体(EGFR)阻害剤は、EGFRの活性を阻害することにより、がん細胞の増殖を阻害する抗がん剤のクラスです。 この化合物は、エルロチニブなどの阻害剤の合成における主要な中間体であり、エルロチニブは抗増殖活性を示しています 。

オーロラキナーゼ阻害

オーロラキナーゼは、細胞分裂において重要な役割を果たす酵素ファミリーです。 オーロラキナーゼの阻害剤は、がん治療における潜在的な治療薬として同定されています。4-クロロ-6,7-ビス-(2-クロロエトキシ)キナゾリンは、オーロラキナーゼ阻害剤として利用されており、新しいがん治療の開発に貢献しています 。

急性骨髄性白血病におけるFLT3阻害

FLT3は、急性骨髄性白血病(AML)で頻繁に突然変異するRTKの一種です。FLT3を標的とする阻害剤は、この白血病の治療に効果的です。 問題の化合物は、有意な抗AML活性を有する新規FLT3阻害剤の発見に使用されてきました 。

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is the Receptor Tyrosine Kinase (RTK) . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. They play a crucial role in several biological processes including cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline acts as an inhibitor of RTKs . It binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction. This leads to the inhibition of cellular processes that are overactive in certain diseases, particularly cancer .

Biochemical Pathways

The compound affects the RTK signaling pathway and the Histone Deacetylase (HDAC) pathway . By inhibiting RTKs, it disrupts the signaling pathways that lead to cell growth and proliferation. The inhibition of HDACs leads to an increase in the acetylation of histones, which can result in the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which could influence its bioavailability.

Result of Action

The inhibition of RTKs and HDACs by 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can lead to antiproliferative activity , making it a potential therapeutic agent for diseases characterized by overactive RTK and HDAC activity, such as certain types of cancer .

生化学分析

Biochemical Properties

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs) . The compound inhibits the activity of these enzymes, which are crucial in cell signaling pathways and gene expression regulation. By inhibiting RTKs, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can prevent the phosphorylation of tyrosine residues on target proteins, thereby modulating various cellular processes .

Cellular Effects

The effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by blocking the signaling pathways mediated by RTKs . Additionally, it can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . The impact on gene expression includes the downregulation of genes involved in cell cycle progression and survival .

Molecular Mechanism

At the molecular level, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of RTKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and survival signals . The compound also inhibits HDACs, leading to changes in chromatin structure and gene expression . These molecular interactions result in the modulation of various cellular processes, including cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline change over time. The compound is relatively stable under standard storage conditions, with a shelf life of several years when stored at -20°C . Its stability can be affected by factors such as temperature, light, and pH. Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body . Understanding these metabolic pathways is essential for optimizing the pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

4-chloro-6,7-bis(2-chloroethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZLCUYDRYLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596528 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183322-21-6 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

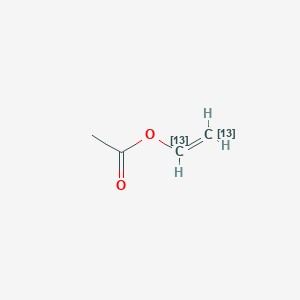

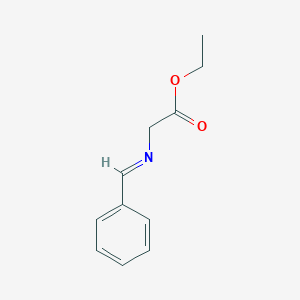

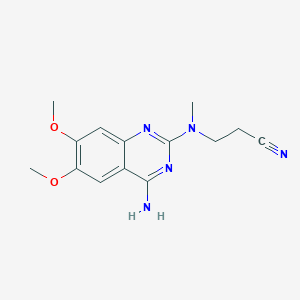

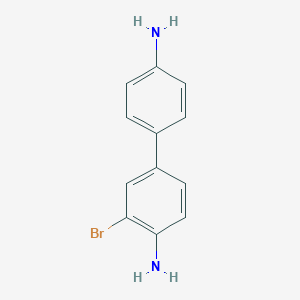

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)